2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride
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Overview
Description
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride is a synthetic organic compound with a molecular weight of 281.74 g/mol . It is characterized by the presence of an amino group, a phenyl group, and a pyrazole ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride typically involves the condensation of 1-phenyl-1H-pyrazol-4-amine with a suitable butanoic acid derivative under acidic conditions . The reaction is often carried out in a solvent such as tetrahydrofuran or dimethylformamide, with the addition of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a butanoic acid derivative.
1-phenyl-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of an amino group on the pyrazole ring.
Uniqueness
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2377031-87-1 |
---|---|
Molecular Formula |
C13H16ClN3O2 |
Molecular Weight |
281.7 |
Purity |
95 |
Origin of Product |
United States |
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